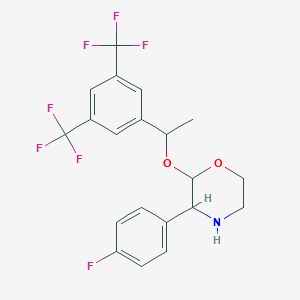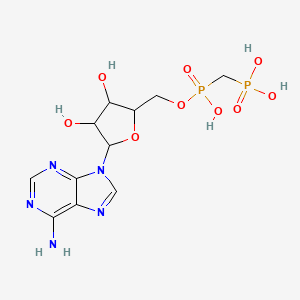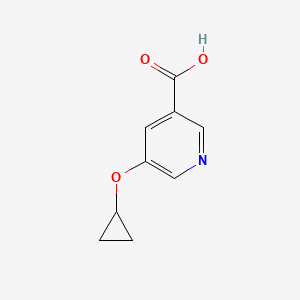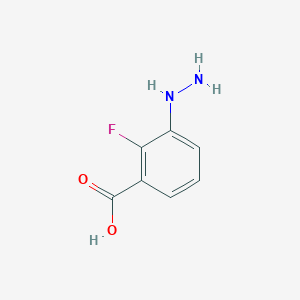![molecular formula C27H26ClNO12 B12291968 6-[2-[2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12291968.png)
6-[2-[2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 6-[2-[2-[1-(4-clorobenzoil)-5-metoxi-2-metilindol-3-il]acetil]oxiacetil]oxi-3,4,5-trihidroxi-oxano-2-carboxílico es un compuesto orgánico complejo con posibles aplicaciones en diversos campos científicos. Este compuesto presenta una estructura única que combina múltiples grupos funcionales, convirtiéndolo en un objeto de interés para los investigadores en química, biología y medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 6-[2-[2-[1-(4-clorobenzoil)-5-metoxi-2-metilindol-3-il]acetil]oxiacetil]oxi-3,4,5-trihidroxi-oxano-2-carboxílico implica múltiples pasos, cada uno de los cuales requiere reactivos y condiciones específicas. El proceso suele comenzar con la preparación del derivado indol, seguido de la introducción del grupo clorobenzoilo. Los pasos posteriores implican reacciones de acetilación y esterificación para formar el compuesto final. Cada paso requiere un control cuidadoso de la temperatura, el pH y el tiempo de reacción para garantizar un alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la ampliación de los métodos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción para maximizar el rendimiento y minimizar los residuos. Se podrían utilizar técnicas como reactores de flujo continuo y plataformas de síntesis automatizadas para mejorar la eficiencia y la reproducibilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 6-[2-[2-[1-(4-clorobenzoil)-5-metoxi-2-metilindol-3-il]acetil]oxiacetil]oxi-3,4,5-trihidroxi-oxano-2-carboxílico puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para eliminar grupos que contienen oxígeno o reducir los dobles enlaces.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción generalmente implican temperaturas controladas, solventes como diclorometano o etanol, y catalizadores para facilitar las reacciones.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción podría producir alcoholes o alcanos. Las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales, dependiendo del nucleófilo o electrófilo utilizado.
Aplicaciones Científicas De Investigación
El ácido 6-[2-[2-[1-(4-clorobenzoil)-5-metoxi-2-metilindol-3-il]acetil]oxiacetil]oxi-3,4,5-trihidroxi-oxano-2-carboxílico tiene varias aplicaciones de investigación científica:
Química: El compuesto se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Se puede utilizar para investigar vías biológicas e interacciones debido a su estructura única.
Medicina: El compuesto tiene posibles aplicaciones terapéuticas, incluyendo como candidato a fármaco para diversas enfermedades.
Industria: Se puede utilizar en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido 6-[2-[2-[1-(4-clorobenzoil)-5-metoxi-2-metilindol-3-il]acetil]oxiacetil]oxi-3,4,5-trihidroxi-oxano-2-carboxílico implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas involucradas en vías biológicas. Los efectos del compuesto están mediados a través de la unión a estos objetivos, lo que lleva a cambios en los procesos y funciones celulares.
Propiedades
Fórmula molecular |
C27H26ClNO12 |
|---|---|
Peso molecular |
591.9 g/mol |
Nombre IUPAC |
6-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H26ClNO12/c1-12-16(10-19(30)39-11-20(31)40-27-23(34)21(32)22(33)24(41-27)26(36)37)17-9-15(38-2)7-8-18(17)29(12)25(35)13-3-5-14(28)6-4-13/h3-9,21-24,27,32-34H,10-11H2,1-2H3,(H,36,37) |
Clave InChI |
VSGATKMJUPIELX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-acetamido-3-[[2-amino-9-[(4-chlorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]-N-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12291905.png)
![[2-Acetyloxy-2-(3,4-diacetyloxy-5-octoxyoxolan-2-yl)ethyl] acetate](/img/structure/B12291908.png)

![methyl (2R,3R,4R)-4-azido-3-acetamido-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12291919.png)
![N-[2-[4-cyano-3-(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-3a,5,6,7a-tetrahydro-4,7-epoxyisoindol-5-yl]ethanesulfonamide](/img/structure/B12291921.png)


![(3beta,20alpha)-11,17alpha-Dimethoxy-18beta-[(3,5-diethoxy-4-methoxybenzoyl)oxy]yohimban-16beta-carboxylic acid methyl ester](/img/structure/B12291928.png)




![[2-Formamido-4-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl] hydrogen sulfate](/img/structure/B12291951.png)
